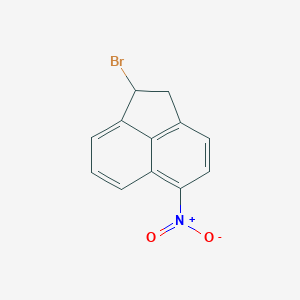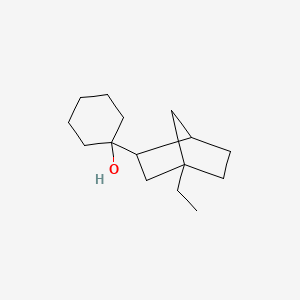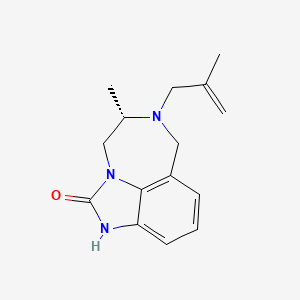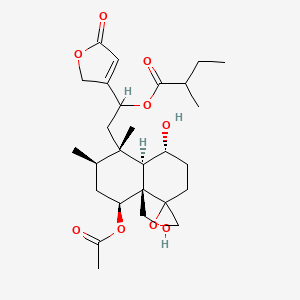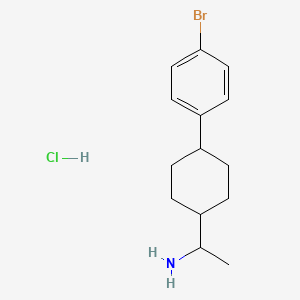
1,3,5-Trichloro-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 525123 typically involves the chlorination of cyanuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorinated product. The general reaction scheme is as follows:
Starting Material: Cyanuric acid (C3H3N3O3)
Reagent: Chlorine gas (Cl2)
Conditions: The reaction is conducted in the presence of a suitable solvent, such as acetic acid, at elevated temperatures.
The reaction proceeds through the substitution of hydrogen atoms in cyanuric acid with chlorine atoms, resulting in the formation of NSC 525123.
Industrial Production Methods
Industrial production of NSC 525123 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
NSC 525123 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert NSC 525123 to less chlorinated derivatives.
Substitution: The chlorine atoms in NSC 525123 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while reduction can produce partially dechlorinated triazine compounds.
Scientific Research Applications
NSC 525123 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: NSC 525123 is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of NSC 525123 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione: A less chlorinated derivative of NSC 525123.
1,3,5-Trichloro-2,4,6-triazine: Another triazine compound with similar chemical properties.
Uniqueness
NSC 525123 is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
67700-33-8 |
|---|---|
Molecular Formula |
C3H2Cl3N3O2 |
Molecular Weight |
218.42 g/mol |
IUPAC Name |
1,3,5-trichloro-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C3H2Cl3N3O2/c4-7-1-8(5)3(11)9(6)2(7)10/h1H2 |
InChI Key |
QGZPFVDDWYWBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)N(C(=O)N1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


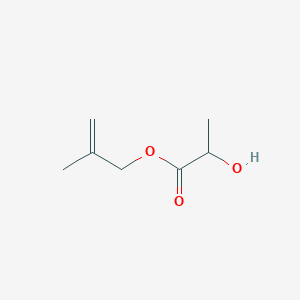
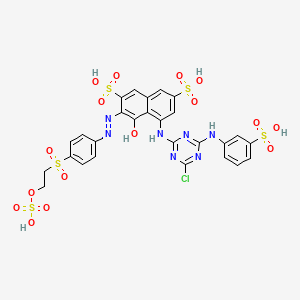
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
